molecular formula C17H17N3O5 B11988741 N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide CAS No. 303085-76-9

N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B11988741
CAS No.: 303085-76-9
M. Wt: 343.33 g/mol
InChI Key: LERUXRSZTMSUKL-WOJGMQOQSA-N
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Description

N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring both ethoxy and nitrophenoxy groups, suggests potential for interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-(4-nitrophenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide
  • N’-(2-Ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • **N’-(2-Ethoxybenzylidene)-2-(4-methylphen

Properties

CAS No.

303085-76-9

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O5/c1-2-24-16-6-4-3-5-13(16)11-18-19-17(21)12-25-15-9-7-14(8-10-15)20(22)23/h3-11H,2,12H2,1H3,(H,19,21)/b18-11+

InChI Key

LERUXRSZTMSUKL-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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